Ethyl imidazo[1,2-b]pyridazine-6-carboxylate
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Overview
Description
Ethyl imidazo[1,2-b]pyridazine-6-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. The imidazo[1,2-b]pyridazine scaffold is an important structure in drug discovery due to its ability to interact with various biological targets .
Preparation Methods
The synthesis of ethyl imidazo[1,2-b]pyridazine-6-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyridine with ethyl chloroformate in the presence of a base, followed by cyclization with hydrazine hydrate . The reaction conditions often require refluxing in an appropriate solvent such as ethanol or acetonitrile . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment .
Chemical Reactions Analysis
Ethyl imidazo[1,2-b]pyridazine-6-carboxylate undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl imidazo[1,2-b]pyridazine-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl imidazo[1,2-b]pyridazine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The pathways involved may include signal transduction pathways, where the compound modulates the activity of kinases or other signaling proteins .
Comparison with Similar Compounds
Ethyl imidazo[1,2-b]pyridazine-6-carboxylate can be compared with other similar compounds, such as:
Ethyl imidazo[1,2-a]pyridine-6-carboxylate: This compound has a similar structure but differs in the position of the nitrogen atoms in the ring system.
Ethyl imidazo[1,2-c]pyrimidine-6-carboxylate: Another similar compound with a different arrangement of the nitrogen atoms.
The uniqueness of this compound lies in its specific ring structure, which imparts distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C9H9N3O2 |
---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
ethyl imidazo[1,2-b]pyridazine-6-carboxylate |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)7-3-4-8-10-5-6-12(8)11-7/h3-6H,2H2,1H3 |
InChI Key |
AXZMCILAWZAEKG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN2C=CN=C2C=C1 |
Origin of Product |
United States |
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